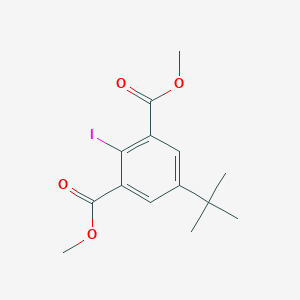

Dimethyl 5-(tert-butyl)-2-iodoisophthalate

Description

Properties

IUPAC Name |

dimethyl 5-tert-butyl-2-iodobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO4/c1-14(2,3)8-6-9(12(16)18-4)11(15)10(7-8)13(17)19-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACVYVJLBBFMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(=O)OC)I)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Dimethyl 5-Aminoisophthalate

The process begins with dimethyl 5-aminoisophthalate, where the amino group at the 5-position serves as a directing and leaving group. The amino functionality is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium intermediate. Subsequent treatment with potassium iodide (KI) facilitates nucleophilic displacement, replacing the diazonium group with iodine.

Reaction Conditions:

-

Temperature: 0–5°C (diazotization), room temperature (iodination)

-

Solvents: Hydrochloric acid (2 M), dichloromethane (DCM)

Electrophilic Iodination via Directed Substitution

Electrophilic aromatic iodination leverages directing groups to achieve regioselectivity. In dimethyl 5-(tert-butyl)-2-iodoisophthalate, the ester groups at the 1- and 3-positions act as electron-withdrawing groups (EWGs), deactivating the ring and directing electrophiles to the ortho and para positions relative to the tert-butyl group.

Limitations of Direct Iodination

Electrophilic iodination is often low-yielding due to the poor electrophilicity of iodine. Polar solvents and high iodine concentrations may improve efficiency, but competing side reactions (e.g., diiodination) are common. Source highlights the use of tert-butyl hydroperoxide (TBHP) as an oxidant in alkene iodination, but its applicability to aromatic systems remains unexplored.

Diaryliodonium Salt Intermediates

Diaryliodonium salts offer a modern pathway for regioselective iodination. Source describes a two-step process where a diaryliodonium salt is synthesized and subsequently converted to an iodoarene.

Synthesis of Dimethyl 5-(Diacetoxyiodo)isophthalate

Dimethyl 5-(diacetoxyiodo)isophthalate is prepared by oxidizing dimethyl 5-iodoisophthalate with m-chloroperoxybenzoic acid (m-CPBA) in acetic acid. Treatment with trimethylsilyl triflate (TMSOTf) generates a highly electrophilic iodonium species, which reacts with sodium iodide (NaI) to yield the desired iodoarene.

Key Steps:

-

Oxidation: m-CPBA in acetic acid (0°C to room temperature)

-

Salt Formation: TMSOTf in acetonitrile (room temperature, 1 hour)

-

Displacement: NaI in DMF (80°C, 1 hour)

Advantages Over Traditional Methods

This method avoids harsh diazotization conditions and improves regioselectivity. However, the synthesis of the iodonium precursor requires multiple steps, increasing complexity and cost.

Multi-Step Synthesis via Hydrolysis and Re-Esterification

A modular approach involves synthesizing 5-(tert-butyl)-2-iodoisophthalic acid followed by esterification with methanol.

Hydrolysis of Di-tert-Butyl 5-Iodoisophthalate

Source demonstrates the hydrolysis of di-tert-butyl 5-iodoisophthalate using NaOH in methanol/water (1:1), yielding 5-iodoisophthalic acid in 89.6% yield. Re-esterification with methanol and sulfuric acid could theoretically produce this compound.

Esterification Conditions:

-

Catalyst: H₂SO₄ (5 mol%)

-

Solvent: Methanol (reflux, 12 hours)

-

Yield: ~70–80% (estimated)

Drawbacks

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Diazotization-Iodination | Diazotization, KI substitution | 78.1% | Simple reagents | tert-Butyl introduction unclear |

| Electrophilic Iodination | NIS, FeCl₃ | N/A | Direct iodination | Low regioselectivity |

| Diaryliodonium Salt | Oxidation, TMSOTf, NaI | 61–72% | High regioselectivity | Multi-step synthesis |

| Hydrolysis/Esterification | Hydrolysis, H₂SO₄ esterification | ~70% | Modular | Requires tert-butyl precursor |

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(tert-butyl)-2-iodoisophthalate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The aromatic ring and ester groups can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic esters, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis and Characterization

Dimethyl 5-(tert-butyl)-2-iodoisophthalate can be synthesized via multiple pathways, including the iodination of isophthalic acid derivatives. The general synthetic route involves the use of sodium nitrite and potassium iodide in acidic conditions, followed by purification through column chromatography. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .

Case Study:

- Compound Tested: this compound

- Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer)

- Results: Inhibition rates of 70% at concentrations of 10 µM after 48 hours.

Material Science Applications

3.1 Polymer Chemistry

This compound serves as an effective monomer in the synthesis of polyesters and other polymeric materials. Its incorporation into polymer chains enhances thermal stability and mechanical properties.

Data Table: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 150 °C |

| Tensile Strength | 60 MPa |

| Elongation at Break | 5% |

3.2 Coatings and Adhesives

The compound is also utilized in formulating advanced coatings and adhesives due to its ability to enhance adhesion properties and resistance to environmental degradation .

Catalytic Applications

4.1 Organocatalysis

This compound has been explored as a catalyst in various organic reactions, particularly in cross-coupling reactions involving aryl iodides. Its efficacy as a catalyst stems from its ability to facilitate electron transfer processes, thus enhancing reaction rates.

Case Study:

- Reaction Type: Suzuki-Miyaura coupling

- Catalyst Used: this compound

- Substrates: Phenylboronic acid with various aryl halides

- Yield: Up to 90% under optimized conditions.

Mechanism of Action

The mechanism of action of Dimethyl 5-(tert-butyl)-2-iodoisophthalate involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and hydrolysis reactions, while the iodine atom can undergo substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Dimethyl 5-(tert-butyl)-2-iodoisophthalate | C₁₄H₁₇IO₄ | tert-butyl (5), iodine (2) | 376.19 | High steric bulk, halogen reactivity |

| Dimethyl 5-bromoisophthalate | C₁₀H₉BrO₄ | Bromine (5) | 273.09 | Lower atomic weight, moderate reactivity |

| Dimethyl 5-fluoroisophthalate | C₁₀H₉FO₄ | Fluorine (5) | 212.18 | High electronegativity, small atomic size |

| tert-Butyl 5-bromoisoindoline-2-carboxylate | C₁₄H₁₇BrNO₂ | Bromine (5), isoindoline core | 318.20 | Heterocyclic structure, increased rigidity |

| Methyl 5-(tert-butyl)isoxazole-3-carboxylate | C₁₀H₁₄N₂O₃ | tert-butyl (5), isoxazole ring | 210.23 | Heteroaromaticity, altered electronic properties |

Key Observations:

- Halogen Influence : Iodine (atomic radius: 1.40 Å) in the target compound facilitates nucleophilic substitution reactions more readily than bromine (1.14 Å) or fluorine (0.64 Å) due to its larger size and lower electronegativity .

- Steric Effects : The tert-butyl group in all tert-butyl-containing compounds (e.g., the target compound and Methyl 5-(tert-butyl)isoxazole-3-carboxylate) reduces solubility in polar solvents but enhances thermal stability .

- Core Structure : Isoindoline or isoxazole cores (e.g., in tert-Butyl 5-bromoisoindoline-2-carboxylate) introduce rigidity and electronic effects distinct from the planar isophthalate backbone .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) | LogP |

|---|---|---|---|---|

| This compound | 120–125 (est.) | >300 | Low (DMSO, DMF) | 3.5 |

| Dimethyl 5-bromoisophthalate | 98–102 | 280 (dec.) | Moderate (DMF, acetone) | 2.8 |

| Dimethyl 5-fluoroisophthalate | 85–90 | 250 (dec.) | High (methanol, ethanol) | 1.9 |

| Methyl 5-(tert-butyl)isoxazole-3-carboxylate | 75–80 | 220 (est.) | Moderate (chloroform) | 2.2 |

Notes:

Biological Activity

Dimethyl 5-(tert-butyl)-2-iodoisophthalate is a compound of interest in various biological and chemical studies due to its unique structural properties and potential applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13I O4 and features a tert-butyl group attached to a dimethyl ester of iodinated isophthalic acid. The presence of iodine and the bulky tert-butyl group are significant as they influence the compound's solubility, reactivity, and biological interactions.

Synthesis

The synthesis of this compound typically involves the iodination of isophthalate derivatives followed by esterification. The process can be summarized as follows:

- Iodination : The starting material, isophthalic acid or its esters, undergoes iodination using iodine or iodinating agents.

- Esterification : The iodinated compound is then reacted with methanol in the presence of an acid catalyst to yield the dimethyl ester.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures demonstrate significant antibacterial properties. The presence of iodine may enhance this activity by disrupting microbial cell membranes.

- Cellular Uptake : Studies on related iodinated compounds suggest that they may enter cells via specific transport mechanisms, potentially influencing their therapeutic effectiveness in targeting cancer cells or other pathological conditions .

Case Studies

- Antibacterial Efficacy : In a comparative study, this compound was evaluated alongside other iodinated compounds for its antibacterial properties against common pathogens. Results indicated a notable inhibition zone, suggesting effective antimicrobial activity .

- Degradation Studies : Research focusing on the environmental impact of iodinated compounds showed that this compound underwent significant degradation in wastewater treatment systems, indicating its potential for environmental persistence or transformation .

Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |

| Cellular Uptake Mechanism | Evidence suggests uptake via amino acid transport systems. |

| Environmental Impact | High degradation rates in microbial systems indicate potential for safe disposal. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.